2-naphthol AS BI-beta-D-glucuronide

Descripción

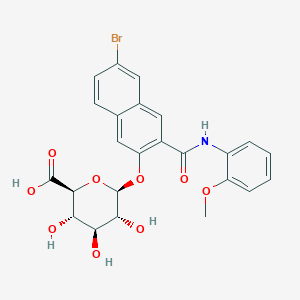

Structure

3D Structure

Propiedades

IUPAC Name |

6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOAEDFQKSZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402679 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37-87-6 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Foundational Context of 2 Naphthol As Bi Beta D Glucuronide

Role as a Standard Substrate in Enzymatic Studies

The principal role of 2-Naphthol (B1666908) AS-BI-beta-D-glucuronide in research is as a substrate for the histochemical demonstration of β-glucuronidase activity. scientificlabs.comsigmaaldrich.com Glucuronidation is a major pathway for the metabolism and elimination of various substances from the body, and β-glucuronidase is the enzyme responsible for reversing this process by hydrolyzing glucuronide conjugates. nih.govcovachem.com

The detection method relies on a clear enzymatic reaction. β-glucuronidase cleaves the glucuronic acid from the substrate, releasing the insoluble naphthol derivative, Naphthol AS-BI. medchemexpress.com This product is then coupled with a diazonium salt in a "post-coupling" technique to produce a highly colored, insoluble azo dye at the site of the enzyme's activity. medchemexpress.comnih.gov This precipitation allows for the precise microscopic visualization of where the enzyme is located within cells and tissues. moleculardepot.com For instance, Naphthol AS-BI is known to produce a bright red effect after staining in biological tissues. medchemexpress.com This makes the substrate invaluable for studying enzyme distribution and activity in various biological contexts. nih.govnih.gov

Interdisciplinary Applications in Biological and Chemical Research Methodologies

The utility of 2-Naphthol AS-BI-beta-D-glucuronide extends across several scientific disciplines due to its reliability in detecting β-glucuronidase.

Key Research Applications:

Histocytochemistry: It is widely used for the histochemical localization of β-glucuronidase activity in various tissues. nih.gov Studies have employed this substrate to investigate enzyme activity in the liver, kidney, developing teeth, and bone. nih.govmedchemexpress.comnih.gov

Cell Biology: The substrate has been used as a molecular tool in cell biology, for instance, in comparative studies of acid hydrolases in HeLa cell lines. moleculardepot.com

Metabolism and Transport Studies: Researchers have utilized 2-Naphthol AS-BI-beta-D-glucuronide to study the transport mechanisms of glucuronides. For example, it was instrumental in providing evidence for the existence of multiple glucuronide transporters in rat liver microsomes. moleculardepot.comchemicalbook.com

Dermatology Research: The compound has been applied in dermatological research, such as in the immunological demonstration of β-glucuronidase in eccrine sweat. moleculardepot.com

Table 2: Examples of Research Applications

| Field of Study | Specific Application | Reference |

|---|---|---|

| Enzymology | Substrate for histochemical demonstration of β-glucuronidase. | scientificlabs.comsigmaaldrich.comnih.gov |

| Cell Biology | Comparison of methods for detecting acid hydrolases in HeLa cells. | moleculardepot.com |

| Physiology | Study of glucuronide transporters in rat liver microsomes. | moleculardepot.comchemicalbook.com |

| Developmental Biology | Histochemical studies on β-glucuronidase activity in developing teeth and bone. | medchemexpress.com |

| Dermatology | Immunological demonstration of β-glucuronidase in eccrine sweat. | moleculardepot.com |

Enzymatic Interactions and Mechanistic Studies

Substrate Specificity for Beta-Glucuronidase (β-GUS)

2-Naphthol (B1666908) AS-BI-beta-D-glucuronide is recognized as a specific substrate for beta-glucuronidase. The enzyme catalyzes the hydrolysis of the β-D-glucuronic acid moiety from the naphthol derivative.

The structure of 2-naphthol AS-BI-beta-D-glucuronide is conducive to effective binding within the active site of β-GUS, which in turn influences the rate and specificity of the reaction. The naphthyl group of the substrate is thought to enhance hydrophobic interactions within the enzyme's active site, contributing to its binding affinity scbt.com. While the precise molecular interactions for this specific substrate have not been detailed, the general mechanism of glucuronide binding to β-GUS involves key amino acid residues. In human β-glucuronidase, the active site is a large cleft formed at the interface of two monomers, with residues such as Glu451 and Glu540 being crucial for catalysis.

The interaction between β-GUS and its substrates is highly stereospecific. The enzyme specifically recognizes and cleaves the β-D-glucuronide linkage. The distinct stereochemistry and spatial arrangement of substrates like 6-bromo-2-naphthyl β-D-glucuronide are known to promote specific enzyme-substrate interactions, leading to efficient reaction kinetics scbt.com. It is understood that the hydrolysis of glucuronides by β-GUS proceeds with a retention of the anomeric configuration.

Hydrolysis Mechanisms and Product Formation

The enzymatic hydrolysis of 2-naphthol AS-BI-beta-D-glucuronide by β-GUS results in the cleavage of the glycosidic bond, releasing D-glucuronic acid and the aglycone, 7-bromo-3-hydroxy-2-naphtho-o-anisidine (a derivative of 2-naphthol AS-BI). This reaction follows a double displacement mechanism, which is characteristic of retaining glycosidases.

The catalytic cycle is initiated by the protonation of the glycosidic oxygen by a catalytic acid residue (e.g., Glu451 in human β-GUS), leading to the departure of the aglycone. A nucleophilic residue in the active site (e.g., Glu540 in human β-GUS) then attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the catalytic acid (now acting as a base), hydrolyzes this intermediate, releasing D-glucuronic acid with the same anomeric configuration as the substrate and regenerating the free enzyme.

Upon cleavage, the liberated naphthol derivative can be coupled with a diazonium salt to produce a highly colored azo dye, which is a common method for the histochemical detection of β-GUS activity.

Quantitative Analysis of Enzyme Kinetics

The study of enzyme kinetics provides valuable information about the efficiency and behavior of β-GUS with 2-naphthol AS-BI-beta-D-glucuronide as a substrate.

Table 1: Kinetic Parameters of Beta-Glucuronidase

| Substrate (in Chinese Hamster Ovary Cells) | Kₘ (M) |

| 7-bromo-3-hydroxy-2-naphtho-o-anisidine | 2 x 10⁻⁵ |

The activity of beta-glucuronidase is significantly influenced by reaction conditions such as pH and temperature.

pH: Studies on β-D-glucuronidase activity using 7-bromo-3-hydroxy-2-naphtho-o-anisidine as a substrate in Chinese hamster ovary cells revealed an optimal pH of 5.0. The enzymatic activity of β-glucuronidase generally decreases at pH values above and below this optimum.

Temperature: The rate of the enzymatic hydrolysis of glucuronides by β-GUS is also temperature-dependent. Generally, enzyme activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. For instance, one study on a microbial β-D-glucuronidase found the optimal temperature to be 40°C, with a gradual decline in activity at higher temperatures researchgate.net. Another study on β-glucuronidase from E. coli noted that the enzyme remains stable for 18 hours at +48°C but loses 35% of its activity within 2 hours at the same temperature. Specific studies detailing the temperature profile for the hydrolysis of 2-naphthol AS-BI-beta-D-glucuronide would be beneficial for optimizing its use in various applications.

Methodological Development and Assay Applications

Detection and Quantification of Beta-Glucuronidase Activity

The utility of 2-naphthol (B1666908) AS-BI-beta-D-glucuronide is centered on its ability to act as a specific substrate for β-glucuronidase, enabling the measurement of this enzyme's activity through a color-based detection system.

Colorimetric Detection Systems

Colorimetric assays based on 2-naphthol AS-BI-beta-D-glucuronide provide a visual and quantifiable method for determining β-glucuronidase activity. These systems are predicated on the enzymatic release of a naphthol compound, which then participates in a secondary reaction to produce a distinctively colored product.

The fundamental principle of chromogenic signal generation in this assay is a two-step process. First, the enzyme β-glucuronidase catalyzes the hydrolysis of the glycosidic bond in the 2-naphthol AS-BI-beta-D-glucuronide molecule. This enzymatic cleavage releases two products: D-glucuronic acid and the naphthol derivative, 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI). While the substrate itself is colorless, the liberated Naphthol AS-BI is a chromogenic precursor, meaning it can be converted into a colored compound. nih.govscbt.com

The generation of the colored signal is not an intrinsic property of the liberated naphthol derivative alone but requires a subsequent chemical reaction. The intensity of the color produced is directly proportional to the amount of Naphthol AS-BI released, which in turn is a measure of the β-glucuronidase activity.

To visualize and quantify the enzymatic activity, the liberated Naphthol AS-BI is coupled with a diazonium salt in a process known as an azo-coupling reaction. sigmaaldrich.comresearchgate.net This reaction is a classic example of electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the electron-rich naphthol derivative is the nucleophile. The result of this coupling is the formation of a highly colored, insoluble azo dye. sigmaaldrich.com

A commonly used diazonium salt in this application is Fast Red Violet LB Salt. nih.gov When Fast Red Violet LB Salt couples with the enzymatically released Naphthol AS-BI, it forms a vibrant red-violet azo dye. nih.gov The formation of this distinctly colored precipitate at the site of enzymatic activity allows for both qualitative visualization in histochemical staining and quantitative measurement through spectrophotometry after extraction of the dye. The intensity of the resulting color provides a direct correlation to the level of β-glucuronidase present in the sample.

Comparative Performance with Alternative Substrates

The selection of a substrate for a β-glucuronidase assay depends on various factors, including the required sensitivity, the experimental setup (e.g., in vitro assay versus in situ hybridization), and the available detection instrumentation. The performance of 2-naphthol AS-BI-beta-D-glucuronide is often compared with other classes of substrates, most notably fluorogenic substrates.

The sensitivity of an assay refers to the lowest concentration of an analyte that can be reliably detected, while the dynamic range is the concentration range over which the assay provides a proportional response. Chromogenic assays using substrates like 2-naphthol AS-BI-beta-D-glucuronide are generally considered to have lower sensitivity compared to fluorogenic assays. ljmu.ac.uk

The Michaelis-Menten constant (Km) is an indicator of the affinity of an enzyme for its substrate. For β-D-glucuronidase activity in Chinese hamster ovary cells, the Km value for the Naphthol AS-BI substrate was determined to be 2 x 10⁻⁵ M in a biochemical assay. medchemexpress.com While specific detection limits and dynamic ranges are highly dependent on the assay conditions and the specific diazonium salt used, fluorogenic assays typically offer a broader dynamic range and can detect lower levels of enzyme activity.

| Substrate Class | General Sensitivity | Typical Dynamic Range | Detection Method |

| Chromogenic (e.g., 2-naphthol AS-BI-β-D-glucuronide) | Lower | Narrower | Spectrophotometry (Visible Light) |

| Fluorogenic (e.g., 4-Methylumbelliferyl β-D-glucuronide) | Higher | Broader | Fluorometry (UV Excitation) |

Note: This table provides a general comparison. Actual performance characteristics can vary based on experimental conditions.

A prominent alternative to chromogenic substrates is 4-Methylumbelliferyl β-D-glucuronide (MUG). scientificlabs.com The principle of the MUG-based assay is the enzymatic cleavage of the substrate by β-glucuronidase to release 4-methylumbelliferone. This product is highly fluorescent, emitting light upon excitation with ultraviolet (UV) light, which can be quantified with a fluorometer. scientificlabs.com

Fluorogenic assays using MUG are renowned for their high sensitivity, often capable of detecting picogram levels of β-glucuronidase. This heightened sensitivity is a significant advantage over chromogenic methods, particularly when analyzing samples with low enzyme concentrations. However, chromogenic assays utilizing 2-naphthol AS-BI-beta-D-glucuronide offer the benefit of producing a stable, insoluble colored precipitate. This characteristic is particularly advantageous for histochemical applications where the precise localization of enzyme activity within tissues or cells is desired. The resulting azo dye provides a clear and permanent visual record of where the enzyme is active. In contrast, the fluorescent product of the MUG assay is soluble and can diffuse away from the site of enzymatic activity, potentially leading to a loss of spatial resolution in histochemical studies. medchemexpress.com

Histochemical and Cytochemical Applications

The primary application of 2-naphthol AS-BI-beta-D-glucuronide is in the histochemical and cytochemical demonstration of β-glucuronidase activity. The principle of this method lies in the enzymatic cleavage of the substrate by β-glucuronidase. This reaction releases the naphthol derivative, 2-naphthol AS-BI, which is then coupled with a diazonium salt to produce a highly colored, insoluble azo dye at the site of enzyme activity. This localized precipitate allows for the microscopic visualization of the enzyme's distribution.

The use of 2-naphthol AS-BI-beta-D-glucuronide has been instrumental in mapping the distribution of β-glucuronidase activity across a wide range of biological tissues. Early studies, particularly in rats, have provided a comprehensive understanding of the enzyme's localization, which often correlates with the lysosomal activity within cells.

Research has shown a strong correlation between the intensity of the staining derived from the β-glucuronidase reaction and the enzyme activity levels determined by biochemical assays of tissue homogenates. nih.gov Tissues with high levels of β-glucuronidase activity, such as the preputial gland, spleen, liver, and kidney, exhibit intense and rapid staining in a large number of cells. nih.gov Conversely, tissues with low enzyme activity, including the brain, spinal cord, and muscle, show minimal to no staining. nih.gov

The cells that typically demonstrate the most intense staining are those of the reticuloendothelial system (macrophages), as well as the parenchymal cells of the liver and kidney, and certain types of mucous membrane cells. nih.gov Within these cells, the reaction product characteristically appears as discrete, often spherical, granules in the cytoplasm, which is consistent with the known lysosomal localization of β-glucuronidase. nih.govnih.gov The size and number of these granules can vary depending on the cell type, with macrophages often displaying large and abundant granules. nih.gov

The following table summarizes the observed β-glucuronidase activity in various rat tissues using the 2-naphthol AS-BI-beta-D-glucuronide method.

| Tissue | Observed Staining Intensity | Cellular Localization |

| Liver | Strong | Pericanalicular cytoplasm of parenchymal cells, Kupffer cells. nih.govnih.gov |

| Kidney | Strong | Proximal convoluted tubules. biotium.com |

| Spleen | Strong | Macrophages in the red pulp. nih.gov |

| Preputial Gland | Very Strong | Acinar cells. nih.gov |

| Epididymis | Strong | Epithelial cells. nih.gov |

| Ovary | Moderate to Strong | Lutein cells, interstitial cells. nih.gov |

| Brain | Negative/Weak | nih.gov |

| Muscle | Negative | nih.gov |

The in situ detection of β-glucuronidase using 2-naphthol AS-BI-beta-D-glucuronide primarily employs azo-coupling techniques. These can be broadly categorized into simultaneous and post-coupling methods.

The simultaneous coupling method is the most widely used technique. nih.govbiotium.com In this approach, the tissue section is incubated in a medium containing both the substrate (2-naphthol AS-BI-beta-D-glucuronide) and a diazonium salt, typically hexazonium pararosanilin. nih.govbiotium.com As the enzyme hydrolyzes the substrate, the liberated 2-naphthol AS-BI immediately reacts with the diazonium salt present in the incubation medium. This results in the formation of an insoluble, colored azo dye directly at the site of enzymatic activity, providing high-resolution localization. nih.govnih.gov This method has been successfully applied for both light and electron microscopy, revealing the deposition of the reaction product within dense bodies and vacuoles, consistent with lysosomal structures. nih.govnih.gov

A post-coupling technique has also been developed. nih.gov In this method, the tissue is first incubated with the substrate alone, allowing the enzymatic reaction to proceed and the 2-naphthol AS-BI to be released. Subsequently, the tissue is transferred to a solution containing the diazonium salt to form the final colored precipitate. This two-step approach can sometimes offer advantages in specific applications, though it may risk diffusion of the intermediate product, potentially leading to less precise localization compared to the simultaneous method.

The choice between these methodologies can depend on the specific tissue being studied and the desired balance between staining intensity and localization precision.

Zymographic Analysis for Beta-Glucuronidase Identification

Zymography is a powerful technique used to detect and characterize enzymes following electrophoretic separation in a polyacrylamide gel. The process involves separating proteins under non-denaturing conditions, allowing the enzyme of interest to retain its catalytic activity. After electrophoresis, the gel is incubated with a suitable substrate, and the enzyme's activity is visualized as a distinct band where the substrate has been converted into a detectable product.

While 2-naphthol AS-BI-beta-D-glucuronide is a well-established substrate for histochemical staining, its application in the zymographic analysis of β-glucuronidase is not extensively documented in scientific literature. The principles of zymography for β-glucuronidase are well-established, but they often rely on other types of substrates that are more amenable to in-gel detection.

Commonly used substrates for the zymographic detection of β-glucuronidase include:

Fluorogenic substrates: Such as 4-methylumbelliferyl-β-D-glucuronide (MUG) and ELF-97 β-D-glucuronide. nih.govnih.govabcam.com These substrates release a fluorescent product upon enzymatic cleavage, which can be visualized under UV light, offering high sensitivity. nih.govnih.gov

Chromogenic substrates: For example, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which produces a blue-colored precipitate. biotium.com

Other substrates: Esculin, in the presence of ferric chloride, can also be used, where the enzymatic release of esculetin (B1671247) leads to the formation of a black band. nih.govresearchgate.net

The following table compares different substrates used for the detection of β-glucuronidase in various assay formats.

| Substrate | Assay Format | Detection Principle |

| 2-naphthol AS-BI-β-D-glucuronide | Histochemistry, Cytochemistry | Chromogenic (Azo-coupling) |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Fluorometric assays, Zymography | Fluorogenic |

| ELF-97 β-D-glucuronide | Fluorometric assays, Zymography | Fluorogenic (Precipitating) nih.govnih.gov |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | Histochemistry, Reporter gene assays | Chromogenic biotium.com |

| p-Nitrophenyl-β-D-glucuronide | Spectrophotometric assays | Chromogenic scbt.com |

| Esculin | Zymography | Chromogenic (with ferric ions) nih.govresearchgate.net |

Although theoretically possible, the use of 2-naphthol AS-BI-beta-D-glucuronide in zymography would require a subsequent coupling step with a diazonium salt within the gel matrix, a process that may be technically challenging and less sensitive than the established fluorogenic or direct chromogenic methods. Therefore, while this compound is invaluable for in situ localization, other substrates are generally preferred for in-gel zymographic analysis of β-glucuronidase.

Applications in Biochemical Pathway Research

Investigation of Glucuronidation Processes

Glucuronidation is a major pathway in Phase II metabolism, where a wide range of substances, including drugs, toxins, and endogenous compounds, are conjugated with glucuronic acid to enhance their water solubility and facilitate their excretion from the body. nih.gov 2-Naphthol (B1666908) AS-BI-β-D-glucuronide serves as an important model compound for studying this process.

A critical aspect of glucuronidation is the transport of the newly formed glucuronide conjugates across cellular membranes, such as the endoplasmic reticulum (ER), for subsequent elimination. nih.gov The compound "naphthol AS-BI glucuronide" has been instrumental in elucidating these transport mechanisms. nih.gov A pivotal study by Csala et al. (2004) provided evidence for the existence of multiple glucuronide transporters in rat liver microsomes. nih.gov

In this research, the transport of various β-D-glucuronides was measured. The study revealed competition for transport between phenolphthalein (B1677637) glucuronide, estradiol (B170435) 17-glucuronide, and naphthol AS-BI glucuronide, indicating that these three compounds share a common transporter in the ER membrane. nih.gov This finding was significant as it suggested that the specificity of the transporter is determined more by the size and shape of the aglycone (the non-sugar part of the molecule) than by the glucuronic acid moiety itself. nih.gov

Table 1: Inhibition of Phenolphthalein Glucuronide Transport by Various Glucuronides

| Inhibitor | Effect on Phenolphthalein Glucuronide Transport |

| Estradiol 17-glucuronide | Competitive Inhibition |

| Naphthol AS-BI glucuronide | Competitive Inhibition |

| p-Nitrophenyl glucuronide | No Effect |

| Naphthyl glucuronide | No Effect |

| d-Glucuronate | No Effect |

Data sourced from Csala M, et al. Biochem Pharmacol. 2004. nih.gov

Elucidation of Enzyme Roles in Lysosomal Biology and Degradation Pathways

Lysosomes are cellular organelles that contain a variety of acid hydrolases, including β-glucuronidase, and are responsible for the degradation of various macromolecules. nih.gov The activity of lysosomal enzymes is crucial for cellular homeostasis, and its dysregulation is associated with several diseases.

2-Naphthol AS-BI-β-D-glucuronide is employed as a histochemical and cytochemical substrate to visualize the localization and activity of β-glucuronidase within lysosomes. nih.govmoleculardepot.com By incubating cells or tissue sections with this substrate and a suitable coupling agent, researchers can identify sites of high β-glucuronidase activity, which appear as colored deposits. This technique has been valuable in studies of lysosomal function in different cell types and under various physiological and pathological conditions. The suitability of Naphthol AS-BI-β-D-glucosiduronic acid (an alternative name for the compound) as a substrate for β-glucuronidase was established in early histochemical studies. nih.gov

Research on Beta-Glucuronidase Activity in Inflammatory Processes

There is a well-established link between inflammation and the activity of β-glucuronidase. nih.govtaylorandfrancis.com During an inflammatory response, neutrophils and other immune cells can release lysosomal enzymes, including β-glucuronidase, into the extracellular space. nih.govtaylorandfrancis.com This extracellular enzyme activity can have significant biological consequences.

Studies have shown that β-glucuronidase activity is elevated in inflammatory conditions and can be used as a marker of inflammation. invivohealthcare.comnih.gov For example, increased levels of β-glucuronidase have been detected in the plasma of mice treated with lipopolysaccharide (LPS), a potent inducer of inflammation. nih.gov In such studies, chromogenic or fluorogenic substrates are used to quantify the enzymatic activity in biological fluids or cell culture supernatants. While not always explicitly stated, 2-naphthol AS-BI-β-D-glucuronide is a prime example of a chromogenic substrate suitable for these assays. scbt.com

The research indicates that β-glucuronidase released during inflammation can hydrolyze glucuronide conjugates, converting them back to their aglycone forms. nih.gov This deconjugation can have significant implications, as it may reactivate previously detoxified compounds or alter the biological activity of endogenous molecules at the site of inflammation. nih.gov

Table 2: General Findings on Beta-Glucuronidase Activity in Inflammation

| Condition | Observation | Implication |

| Stimulation of neutrophils | Release of β-glucuronidase into the extracellular medium. nih.gov | Localized deconjugation of glucuronides at inflammatory sites. nih.gov |

| LPS-induced inflammation | Increased plasma levels of β-glucuronidase activity. nih.gov | Systemic marker of inflammatory response. |

| Inflammatory Bowel Disease | Altered fecal β-glucuronidase activity. researchgate.net | Potential role in the pathophysiology of gut inflammation. |

Utilization in Microbial and Environmental Research

Studies on Microbial Beta-Glucuronidase

The study of microbial β-glucuronidase is crucial for understanding bacterial physiology, metabolism, and interactions with their environment, including host organisms.

2-Naphthol (B1666908) AS-BI-beta-D-glucuronide is employed to characterize the β-glucuronidase activity in various bacterial species. For instance, in Escherichia coli, a common indicator of fecal contamination, β-glucuronidase is a well-established marker enzyme. rsc.orgmedchemexpress.com Assays using substrates like 2-naphthol AS-BI-beta-D-glucuronide allow researchers to quantify the levels of this enzyme, which can be indicative of the bacterial load in a sample. researchgate.net

While specific studies detailing the use of this exact substrate with Streptomyces coelicolor are not as prevalent in the provided search results, the general principle of using chromogenic substrates to detect GUS activity is broadly applicable across different bacterial genera. The activity of β-glucuronidase has been investigated in a variety of human colonic bacteria, revealing its presence in Firmicutes and most Bifidobacterium species. nih.gov The detection of the β-glucuronidase gene (gus) through methods like PCR can complement activity assays. nih.gov

The kinetic parameters of microbial β-glucuronidases, such as their catalytic efficiency (kcat/KM), can be determined using standard substrates, providing insights into their functional differences across species. nih.gov

Table 1: Examples of Bacterial Strains Studied for Beta-Glucuronidase Activity

| Bacterial Strain | Phylum | Significance |

|---|---|---|

| Escherichia coli | Proteobacteria | Indicator of fecal pollution, model organism for studying GUS activity. rsc.orgmedchemexpress.com |

| Bacteroides fragilis | Bacteroidetes | Representative of the human gut microbiota. nih.gov |

| Roseburia hominis | Firmicutes | Human colonic bacterium where GUS activity is inducible. nih.gov |

Microbial β-glucuronidases play a significant role in bacterial metabolism by allowing bacteria to utilize glucuronides as a carbon source. nih.gov Glucuronidation is a major pathway in mammals for detoxifying and eliminating various compounds, including drugs. nih.gov Bacteria in the gut can reverse this process through their β-glucuronidase activity, which has implications for drug metabolism and toxicity. nih.govnih.gov

The study of β-glucuronidase activity can, therefore, shed light on the metabolic capabilities of different gut bacteria and their interaction with host metabolism. nih.gov While the direct link between 2-naphthol AS-BI-beta-D-glucuronide and antibiotic biosynthesis regulation is not explicitly detailed in the search results, understanding the metabolic pathways in which β-glucuronidase is involved is a fundamental aspect of microbial physiology that can indirectly relate to the production of secondary metabolites like antibiotics.

Environmental Monitoring of Beta-Glucuronidase Activity

The presence and activity of β-glucuronidase in the environment serve as an important indicator, particularly for fecal contamination of water and soil.

Assays based on substrates like 2-naphthol AS-BI-beta-D-glucuronide are used to detect β-glucuronidase activity in diverse environmental samples, including water, soil, and mud. rsc.orgljmu.ac.uk This is because β-glucuronidase is a widely used proxy for the presence of enteric bacteria, such as E. coli. rsc.orgljmu.ac.uk The detection of this enzyme activity can signal potential contamination of water sources with fecal matter, which is a significant public health concern. rsc.orgresearchgate.net

Conventional methods for detecting β-glucuronidase often rely on absorbance or fluorescence, which can be hindered in opaque or colored samples. rsc.orgrsc.org This highlights the utility of chromogenic substrates that produce a distinct color change.

Table 2: Environmental Applications of Beta-Glucuronidase Activity Assessment

| Ecosystem/Sample Type | Purpose of Assessment | Reference |

|---|---|---|

| Water Supplies | Detection of fecal pollution by enteric bacteria. | rsc.orgrsc.org |

| Forest Soil | Monitoring microbial activity and ecological balance. | rsc.orgljmu.ac.uk |

| Cattle Pasture Mud | Assessing agricultural runoff and contamination. | rsc.orgljmu.ac.uk |

The enzymatic action of β-glucuronidase is not limited to naturally occurring glucuronides. It also plays a role in the breakdown and transformation of xenobiotic compounds, including pollutants. nih.gov Many industrial and agricultural chemicals are metabolized in vertebrates through glucuronidation. These glucuronide conjugates can then be released into the environment, where microbial β-glucuronidases can cleave them, releasing the original, potentially more toxic, compound. nih.gov

For example, 2-naphthol itself, the aglycone part of the substrate , is a known environmental compound found in wastewater from various industrial processes and as a metabolite of the herbicide naproanilide. oecd.org The study of β-glucuronidase activity is therefore relevant to understanding the fate and environmental impact of such pollutants. The ability of microbial communities to process these glucuronidated compounds can influence their persistence and bioavailability in different ecosystems. scbt.com

Advanced Research Methodologies and Future Directions

Development of Novel Assay Platforms Incorporating 2-Naphthol (B1666908) AS-BI-beta-D-Glucuronide

The unique characteristics of 2-Naphthol AS-BI-beta-D-glucuronide have facilitated the development of innovative assay platforms for the sensitive detection of β-glucuronidase activity in diverse applications. Its utility is particularly notable in histochemical staining and the study of lysosomal function.

In the field of immunology and ophthalmology, a novel enzymatic staining method has been developed to determine β-glucuronidase expression in macrophages. This assay was instrumental in studying the function of resident and infiltrating macrophages during uveoretinitis. arvojournals.org The principle of this assay involves the catalysis of α-naphthol AS-BI β-d-glucuronide by β-glucuronidase, resulting in the formation of a red soluble chromogenic naphthol AS-BI-horseradish peroxidase (HPR) complex. arvojournals.org This platform allows for the visualization of enzyme activity within specific cell populations in tissue sections.

Furthermore, this substrate has been integral to the development of assays for studying lysosomal storage diseases. For instance, in models of mucopolysaccharidosis type VII, which is characterized by a deficiency in β-glucuronidase, histochemical assays using 2-Naphthol AS-BI-beta-D-glucuronide have been crucial for detecting enzyme-positive cells and assessing the efficacy of gene therapy approaches. nih.govnih.govnih.govjneurosci.org These assays allow for the precise localization of the transported and expressed enzyme within brain sections. nih.gov

Another novel application is in marine biology, where a method for demonstrating the latent activity of lysosomal β-glucuronidase in mussels has been established. This assay is used to assess lysosomal membrane stability, a key indicator of cellular health and stress in these organisms. oceanbestpractices.org The assay involves pre-treatment to labilize the lysosomal membranes followed by incubation with 2-Naphthol AS-BI-beta-D-glucuronide. oceanbestpractices.org

The versatility of this compound is also demonstrated in microbiology. It has been incorporated into enzymatic assays, such as the API-ZYM kit, to characterize the enzymatic profiles of various microorganisms, including probiotic strains of Limosilactobacillus reuteri and marine labyrinthulids. researchgate.netkagoshima-u.ac.jp

| Assay Platform | Application Area | Principle of Detection | Key Findings |

| Enzymatic Staining | Immunology/Ophthalmology | Formation of a red soluble chromogenic naphthol AS-BI-HPR complex upon enzymatic cleavage. arvojournals.org | Enabled visualization of β-glucuronidase expression in macrophages during uveoretinitis. arvojournals.org |

| Histochemical Analysis | Gene Therapy/Neurology | In situ localization of β-glucuronidase activity in tissue sections, often resulting in a red precipitate. nih.govnih.govjneurosci.org | Crucial for evaluating the distribution and efficacy of enzyme replacement and gene therapies for lysosomal storage diseases. nih.govnih.govnih.govjneurosci.org |

| Lysosomal Stability Assay | Marine Biology/Ecotoxicology | Cytochemical demonstration of latent lysosomal enzyme activity after membrane labilization. oceanbestpractices.org | Provides a biomarker for cellular stress in mussels by assessing lysosomal membrane integrity. oceanbestpractices.org |

| Microbial Enzyme Profiling | Microbiology | Detection of β-glucuronidase as part of a panel of enzymatic reactions to characterize microorganisms. researchgate.netkagoshima-u.ac.jp | Used to identify and characterize the enzymatic capabilities of probiotic bacteria and marine microbes. researchgate.netkagoshima-u.ac.jp |

Methodological Improvements for Enhanced Assay Performance and Reproducibility

Optimizing assay conditions is critical for achieving high performance and reproducibility. Research has identified several methodological improvements for assays utilizing 2-Naphthol AS-BI-beta-D-glucuronide, focusing on factors such as pH, substrate affinity, and incubation conditions.

The optimal pH for β-glucuronidase activity using this substrate has been reported to be around 5.0. This is a critical parameter to control for ensuring maximal enzyme activity and consistent results. For instance, in the study of lysosomal membrane stability in mussels, the substrate incubation is carried out in an acetate (B1210297) buffer at pH 4.5. oceanbestpractices.org Similarly, histochemical assays for β-glucuronidase in brain tissue sections use a sodium acetate buffer at pH 4.5 or 5.2. nih.govjneurosci.org

2-Naphthol AS-BI-beta-D-glucuronide has been reported to have a lower Michaelis constant (Km) compared to other substrates like phenolphthalein (B1677637) glucuronide, which indicates a higher affinity of the enzyme for this substrate. This higher affinity can lead to greater sensitivity in detecting low levels of enzyme activity.

To enhance the accuracy and signal intensity in histochemical applications, the released naphthol moiety is often coupled with a diazonium salt to form a colored precipitate. The use of hexazotized pararosaniline is a common practice in these protocols. jneurosci.org Furthermore, to improve tissue penetration and facilitate the uptake of the staining solution, a vacuum infiltration step can be incorporated. arvojournals.org

The composition of the incubation medium has also been optimized. In the lysosomal stability assay in mussels, the incubation medium includes polypeptide to act as a section stabilizer. oceanbestpractices.org For histochemical analysis in brain tissue, frozen sections are often used, and fixation methods, such as with glutaraldehyde-acetone or paraformaldehyde and glutaraldehyde, are carefully selected to preserve both tissue morphology and enzyme activity. arvojournals.orgnih.govjneurosci.org

| Methodological Improvement | Parameter Optimized | Rationale | Example Application |

| pH Optimization | pH of the reaction buffer | To achieve maximal enzyme activity and ensure assay consistency. | Assays for lysosomal stability and histochemical analysis in brain tissue are conducted at an acidic pH (4.5-5.2). nih.govjneurosci.orgoceanbestpractices.org |

| Substrate Selection | Michaelis constant (Km) | Higher enzyme affinity leads to increased sensitivity. | 2-Naphthol AS-BI-beta-D-glucuronide exhibits a lower Km than some other substrates. |

| Signal Enhancement | Coupling agents | To produce a stable, colored precipitate for visualization. | Hexazotized pararosaniline is used to couple with the released naphthol moiety. jneurosci.org |

| Tissue Permeabilization | Vacuum infiltration | To improve the penetration of the substrate into the tissue. | Used in enzymatic staining of macrophage populations. arvojournals.org |

| Incubation Medium Composition | Additives | To stabilize tissue sections and maintain their integrity during the assay. | Polypeptide is included in the incubation medium for lysosomal stability assays in mussels. oceanbestpractices.org |

| Sample Preparation | Fixation methods | To preserve tissue structure and enzyme function. | Glutaraldehyde-acetone or paraformaldehyde-glutaraldehyde fixation is used for histochemical staining. arvojournals.orgnih.govjneurosci.org |

Integration into High-Throughput Screening Methodologies

While detailed, specific examples of the large-scale integration of 2-Naphthol AS-BI-beta-D-glucuronide into high-throughput screening (HTS) campaigns are not extensively documented in the reviewed literature, its properties make it a suitable candidate for such applications. The development of a detectable colorimetric or fluorescent signal upon enzymatic action is a fundamental requirement for HTS assays.

The use of this substrate in multi-well formats, such as with the API-ZYM kit for microbial characterization, demonstrates its adaptability to miniaturized and parallelized assays, which are precursors to HTS. researchgate.netkagoshima-u.ac.jp These kits allow for the simultaneous testing of multiple enzymatic activities in a small sample volume.

For 2-Naphthol AS-BI-beta-D-glucuronide to be fully integrated into HTS, assay protocols would need to be adapted for automated liquid handling systems and microplate readers. The development of a soluble, colored, or fluorescent product is advantageous for such adaptations, as it eliminates the need for cell lysis or separation steps, thereby simplifying the workflow.

The principles for adapting such an assay for HTS would involve:

Miniaturization: Scaling down the assay volume to 96-well, 384-well, or even 1536-well plate formats.

Automation: Utilizing robotic systems for liquid handling, plate incubation, and reading.

Detection: Employing microplate readers capable of detecting the colorimetric or fluorescent signal generated by the enzymatic reaction.

Data Analysis: Implementing software for the rapid analysis of large datasets to identify "hits" (e.g., inhibitors or activators of β-glucuronidase).

While other fluorogenic substrates like 4-methylumbelliferyl β-D-glucuronide (MUG) are more commonly cited in the context of HTS for β-glucuronidase inhibitors, the favorable characteristics of 2-Naphthol AS-BI-beta-D-glucuronide suggest its potential for similar applications with appropriate optimization.

Synthesis and Purity Considerations for Academic Research

Historical Development of Synthetic Routes for Substrate Utility

The development of synthetic routes for chromogenic β-glucuronidase substrates is rooted in the need for reliable methods to detect and localize this enzyme's activity in tissues and biological fluids. Early efforts focused on creating substrates that, upon enzymatic cleavage of the glucuronic acid moiety, would release a product that could be readily visualized.

The foundational method for the synthesis of aryl glucuronides, including early chromogenic substrates, is the Koenigs-Knorr reaction , first reported in the early 20th century. sigmaaldrich.comwikipedia.org This reaction involves the condensation of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver or mercury salts. wikipedia.org The participating group at the C-2 position of the glucuronic acid donor, usually an acetyl group, directs the stereochemistry of the newly formed glycosidic bond to yield the desired β-anomer. sigmaaldrich.com

In the mid-20th century, researchers like Fishman, Nakajima, and Hayashi were instrumental in synthesizing and establishing the utility of Naphthol AS series glucuronides as histochemical substrates for β-glucuronidase. Their work in 1964 detailed the synthesis of naphthol AS-BI β-D-glucosiduronic acid and its application in cytological demonstrations of the enzyme. nih.gov This represented a significant advancement, as the liberated naphthol derivative could be coupled with a diazonium salt to produce a highly colored azo dye at the site of enzyme activity, allowing for precise localization.

Over the years, modifications to the classical Koenigs-Knorr reaction have been introduced to improve yields and stereoselectivity. slideshare.net However, these chemical methods often involve multiple protection and deprotection steps, the use of toxic heavy metal catalysts, and can sometimes result in the formation of orthoester by-products, complicating purification. slideshare.net

The limitations of purely chemical synthesis have led to the exploration and development of enzymatic and chemoenzymatic methods for the production of glucuronides. The use of UDP-glucuronosyltransferases (UGTs) offers a highly regio- and stereoselective alternative for the synthesis of β-glucuronides. While the direct enzymatic synthesis of 2-naphthol (B1666908) AS-BI-beta-D-glucuronide is not extensively documented in publicly available literature, the broader application of UGTs for synthesizing various glucuronide metabolites showcases a significant evolution in the field, moving towards greener and more efficient synthetic strategies.

The historical trajectory of synthesizing substrates like 2-naphthol AS-BI-beta-D-glucuronide thus reflects a continuous drive for improved specificity, yield, and purity, evolving from classical organometallic chemistry to sophisticated enzymatic approaches.

Methodologies for Producing Research-Grade 2-Naphthol AS-BI-beta-D-Glucuronide

The production of research-grade 2-naphthol AS-BI-beta-D-glucuronide, with a purity often exceeding 98%, necessitates meticulous control over the synthetic and purification steps. The most established method remains a modified Koenigs-Knorr reaction.

A general chemical synthesis approach involves the following key stages:

Preparation of the Glycosyl Donor: The starting material is typically D-glucuronic acid, which is first converted to its methyl ester and then per-acetylated. The anomeric position is then brominated using a reagent like hydrogen bromide in acetic acid to yield methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This activated glycosyl donor is a key intermediate.

Glycosylation (Koenigs-Knorr Reaction): The aglycone, Naphthol AS-BI (6-bromo-2-hydroxy-N-(2-methoxyphenyl)-3-naphthamide), is reacted with the glycosyl donor. This condensation is typically carried out in an aprotic solvent like dichloromethane (B109758) or toluene. A promoter is essential for this step, with modern variations often employing silver salts like silver carbonate or silver triflate, or cadmium carbonate, which has been shown to be an effective catalyst for the synthesis of aryl glucuronides. researchgate.net The reaction is typically stirred at room temperature for an extended period until completion, which is monitored by thin-layer chromatography (TLC).

Deprotection: Following the successful coupling, the acetyl protecting groups on the sugar moiety and the methyl ester on the carboxylic acid must be removed. This is usually achieved by saponification using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of methanol (B129727) and water. Care must be taken to avoid harsh conditions that could cleave the newly formed glycosidic bond.

Purification: This is a critical step to achieve research-grade purity. The crude product is often purified by column chromatography on silica (B1680970) gel. A gradient elution system, for instance, starting with a non-polar solvent system and gradually increasing the polarity with a solvent like methanol or ethanol, is used to separate the desired product from unreacted starting materials and by-products. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, is often employed to achieve the final high purity.

The following table outlines a representative set of reagents and conditions for the chemical synthesis of research-grade 2-naphthol AS-BI-beta-D-glucuronide.

| Step | Reagents and Solvents | Typical Conditions |

| Glycosylation | Naphthol AS-BI, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Silver Carbonate, Anhydrous Toluene | Stirring at room temperature for 24-48 hours in the dark. |

| Deprotection | Sodium Hydroxide, Methanol, Water | Stirring at room temperature for several hours. |

| Purification | Silica Gel Column Chromatography, Recrystallization from Ethanol/Water | Gradient elution followed by recrystallization to achieve >98% purity. |

Analytical Characterization for Substrate Purity and Quality Control in Research

To ensure the reliability of experimental data, rigorous analytical characterization of 2-naphthol AS-BI-beta-D-glucuronide is essential. Several analytical techniques are employed to confirm the identity, purity, and quality of the synthesized substrate. Commercially available research-grade material typically has a purity of ≥99% as determined by TLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-naphthol AS-BI-beta-D-glucuronide. A reversed-phase HPLC method is commonly used.

| HPLC Analysis Parameters | |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is typical for separating the polar glucuronide from less polar impurities. |

| Detection | UV detection at a wavelength where the naphthol chromophore has strong absorbance, typically around 300-340 nm. |

| Purity Assessment | The purity is determined by the area percentage of the main peak in the chromatogram. |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. While specific spectral data for 2-naphthol AS-BI-beta-D-glucuronide is not widely published in peer-reviewed journals, the expected chemical shifts can be inferred from the structures of the precursors and related compounds.

| ¹H NMR Spectroscopy (Predicted Resonances) | |

| Aromatic Protons | Multiple signals in the range of 7.0-8.5 ppm corresponding to the naphthyl and phenyl rings. |

| Anomeric Proton (H-1') | A doublet around 5.0-5.5 ppm with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-anomeric proton. |

| Glucuronic Acid Protons | A series of multiplets between 3.5 and 4.5 ppm. |

| Methoxy Protons | A singlet around 3.8-4.0 ppm. |

| Amide Proton | A singlet, typically in the downfield region. |

| ¹³C NMR Spectroscopy (Predicted Resonances) | |

| Carbonyl Carbon | A signal in the range of 165-175 ppm. |

| Aromatic Carbons | Multiple signals between 110 and 160 ppm. |

| Anomeric Carbon (C-1') | A signal around 100 ppm. |

| Glucuronic Acid Carbons | Signals in the range of 60-80 ppm. |

| Methoxy Carbon | A signal around 55-60 ppm. |

Mass Spectrometry (MS) confirms the molecular weight and provides information about the structure through fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak.

| Mass Spectrometry Data | |

| Molecular Formula | C₂₄H₂₂BrNO₉ |

| Molecular Weight | 548.34 g/mol sigmaaldrich.commedchemexpress.com |

| Expected [M-H]⁻ Ion | m/z 547.04 |

| Key Fragmentation | A characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected in MS/MS experiments, resulting in a fragment corresponding to the aglycone (Naphthol AS-BI). nih.gov |

By employing these rigorous synthesis, purification, and analytical methodologies, researchers can be confident in the quality of their 2-naphthol AS-BI-beta-D-glucuronide substrate, leading to more accurate and reliable findings in the study of β-glucuronidase activity.

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism of 2-naphthol AS BI-beta-D-glucuronide in beta-glucuronidase assays?

- Methodological Answer : The compound acts as a chromogenic substrate for beta-glucuronidase. Upon enzymatic cleavage, it releases naphthol AS-BI, which reacts with diazonium salts (e.g., hexazonium pararosanilin) to form an insoluble, colored azo dye. This reaction enables quantitative or qualitative detection of enzyme activity via spectrophotometry or microscopy .

- Key Parameters : Enzyme specificity is influenced by the glucuronide moiety’s stereochemistry, ensuring minimal cross-reactivity with other hydrolases.

Q. How is this compound synthesized?

- Methodological Answer : The compound is synthesized by reacting naphthol AS-BI with acetobromomethyl glucuronate in ethanol. Subsequent deacetylation and deesterification using barium hydroxide yield the free acid form. Purification involves removing unreacted anilide and isolating the barium salt .

- Validation : Elemental analysis confirms purity, and nuclear magnetic resonance (NMR) verifies the glycosidic bond structure .

Q. What are the standard protocols for detecting beta-glucuronidase activity using this substrate?

- Methodological Answer : A typical protocol involves incubating tissue sections or cell lysates with 0.25 mM substrate and 1.8 mM hexazonium pararosanilin at pH 5.2 (optimal for mammalian enzymes) for 20–30 minutes at 37°C. The reaction is halted with distilled water, and staining intensity correlates with enzyme activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for beta-glucuronidase assays in heterogeneous samples?

- Methodological Answer :

- pH Adjustment : Test a range (pH 4.5–6.0) to account for enzyme isoforms with varying pH optima.

- Substrate Concentration : Perform Michaelis-Menten kinetics to determine and , avoiding substrate inhibition at high concentrations.

- Inhibitor Screening : Use competitive inhibitors (e.g., saccharic acid 1,4-lactone) to validate specificity .

Q. What strategies resolve inconsistencies in beta-glucuronidase activity measurements across experimental models?

- Methodological Answer :

- Normalization : Use protein concentration or housekeeping enzymes (e.g., lactate dehydrogenase) for lysate normalization.

- Control Experiments : Include substrate-negative controls to exclude non-enzymatic hydrolysis.

- Cross-Validation : Compare results with alternative substrates (e.g., 4-nitrophenyl-beta-D-glucuronide) to confirm enzyme specificity .

Q. How does this compound compare to fluorogenic substrates like 4-methylumbelliferyl glucuronide?

- Methodological Answer :

- Sensitivity : Fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) offer higher sensitivity for low-activity samples but require UV instrumentation.

- Spatial Resolution : Chromogenic substrates enable precise localization in histochemistry, whereas fluorescence may diffuse in tissue sections .

Q. What are the challenges in using this substrate for in vivo or whole-organism studies?

- Methodological Answer :

- Solubility : The compound’s hydrophilic nature limits permeability in lipid-rich tissues. Use co-solvents (e.g., DMSO) below cytotoxic thresholds.

- Background Noise : Endogenous phosphatases or esterases may cleave naphthol AS-BI. Pre-treat samples with enzyme inhibitors (e.g., levamisole for phosphatases) .

Q. How can researchers ensure long-term stability of this compound in storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.